N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

Medicinal chemistry Lead optimization Physicochemical profiling

Sourcing a compact, tractable benzothiophene-2-carboxamide scaffold for hit expansion often means choosing between characterized probes or overly complex analogs. N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide (CAS 785799-34-0) solves this by providing a minimal, Rule-of-5 compliant core (MW 336.82, LogP ~4.2) with a versatile primary carbamoyl handle. - Distinct from ANA-12 and N-methyl analog CAS 888413-50-1; its unsubstituted -CONH2 group enables direct, divergent library synthesis. - Ideal for diversity-oriented screening and unbiased target deconvolution, avoiding the bulk of heavier congeners that risk non-specific binding. - Available in stock with standard pack sizes (10 mg, 50 mg, 100 mg) and custom synthesis options for rapid SAR exploration.

Molecular Formula C14H9ClN2O2S2
Molecular Weight 336.81
CAS No. 785799-34-0
Cat. No. B2952064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
CAS785799-34-0
Molecular FormulaC14H9ClN2O2S2
Molecular Weight336.81
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=C(C=CS3)C(=O)N)Cl
InChIInChI=1S/C14H9ClN2O2S2/c15-10-7-3-1-2-4-9(7)21-11(10)13(19)17-14-8(12(16)18)5-6-20-14/h1-6H,(H2,16,18)(H,17,19)
InChIKeyPHMMYAULHOUGCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide (CAS 785799-34-0): Structural Identity, Physicochemical Baseline, and Comparator Landscape for Informed Procurement


N-(3-Carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide (CAS 785799-34-0) is a low-molecular-weight (336.82 g/mol) benzothiophene-2-carboxamide derivative bearing a chlorine substituent at the 3-position of the benzothiophene core and a primary carbamoyl group at the 3-position of the pendant thiophene ring . This compound belongs to a therapeutically significant scaffold class: benzothiophene-2-carboxamides have been explored as TrkB antagonists (e.g., ANA-12, CAS 219766-25-3), IKK-2 inhibitors, SENP protease inhibitors, and Plasmodium falciparum enoyl-ACP reductase (PfENR) inhibitors [1]. Unlike its extensively characterized congener ANA-12, the target compound features an unsubstituted primary carbamoyl group on an aromatic thiophene ring rather than a caprolactam-phenyl moiety, creating a distinct hydrogen-bonding donor/acceptor profile and a compact molecular footprint that may confer differentiated target engagement properties [1][2].

Why N-(3-Carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide Cannot Be Substituted by In-Class Analogs: Structural Determinants of Differentiated Behavior


Within the benzothiophene-2-carboxamide chemical space, small structural modifications produce large shifts in target selectivity and potency. For example, the lead-to-optimization trajectory from N-T19 (IC50 = 508 ± 85 μM on recombinant TrkB) to ANA-12 (IC50 = 45.6 nM on the high-affinity TrkB site) was accomplished by a single structural change—addition of an extra benzene moiety [1]. In the IKK-2 inhibitor series, replacement of a ureido group with a carboxamide altered IKK-2/IKK-1 selectivity by over 29-fold (IC50 = 8.5 nM for IKK-2 vs. 250 nM for IKK-1) [2]. The target compound's primary carbamoyl group (-CONH2) distinguishes it from its closest commercially available analog, 3-chloro-N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide (CAS 888413-50-1; N-methylated; MW 350.84; predicted LogP = 5.08; 1 Rule-of-5 violation), producing a different hydrogen-bond donor count (2 vs. 1 for the N-methyl analog) and lower lipophilicity . These differences directly impact solubility, permeability, and target binding, making generic substitution unreliable without explicit comparative biological data.

Quantitative Differentiation Evidence: N-(3-Carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide Versus Closest Analogs


Evidence Item 1: Primary Carbamoyl vs. N-Methyl Carbamoyl — Hydrogen-Bond Donor Capacity and Lipophilicity

The target compound bears a primary carbamoyl group (-CONH2) at the thiophene 3-position, whereas the closest commercially available analog, 3-chloro-N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide (CAS 888413-50-1), carries an N-methyl carbamoyl group (-CONHCH3) . The primary carbamoyl group contributes two hydrogen-bond donor atoms (the -NH2 moiety) compared to one for the N-methyl analog, enabling a distinct hydrogen-bonding pharmacophore . The N-methyl analog has a predicted LogP of 5.08 (ACD/Labs Percepta v14.00), 1 Rule-of-5 violation, and a polar surface area of 115 Ų . The target compound, lacking the N-methyl group, is expected to exhibit a lower LogP (estimated ~4.2-4.5 based on a -0.6 to -0.8 LogP decrement for N-demethylation in analogous heterocyclic carboxamides) and a higher polar surface area-to-molecular-weight ratio, favoring improved aqueous solubility at the cost of reduced passive membrane permeability . This differentiation is critical when selecting a scaffold for target-based screening, as the hydrogen-bond donor count is a key determinant of kinase hinge-region binding vs. allosteric pocket engagement.

Medicinal chemistry Lead optimization Physicochemical profiling

Evidence Item 2: Unsaturated Thiophene vs. Tetrahydrothiophene — Conformational Rigidity and Aromatic Stacking Potential

The target compound contains an aromatic thiophene ring, whereas a closely related analog, N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide (CAS 331979-85-2), features a fully saturated tetrahydrobenzothiophene ring replacing the thiophene moiety . The target compound has a molecular weight of 336.82 Da vs. 390.90 Da for the tetrahydro analog—a difference of 54.08 Da arising from the additional four methylene units and the expanded ring system . The aromatic thiophene in the target compound provides a planar, π-electron-rich surface capable of participating in π-π stacking and sulfur-π interactions, whereas the tetrahydrobenzothiophene ring in the comparator is non-planar, conformationally flexible, and lacks aromatic π-character [1]. In a related series of tetrahydrobenzothiophene carboxamides evaluated for fatty acid elongase/desaturase modulation, the saturated ring was associated with partitioning into a distinct allosteric pocket compared to aromatic thiophene carboxamides targeting kinase ATP sites [1]. This conformational distinction means the two compounds are likely to engage different subsets of biological targets despite sharing the benzothiophene-2-carboxamide core.

Conformational analysis Molecular recognition Structure-based drug design

Evidence Item 3: Class-Level Target Selectivity Differentiation — Benzothiophene-2-Carboxamide Scaffold SAR Across Kinase, SENP, and Anti-Infective Targets

The benzothiophene-2-carboxamide scaffold has been validated across multiple therapeutic target classes, but target selectivity is exquisitely sensitive to substitution pattern. ANA-12 (CAS 219766-25-3), the best-characterized member of this class, binds TrkB directly and selectively with Kd values of 10 nM (high-affinity site) and 12 μM (low-affinity site), corresponding to functional IC50 values of 45.6 nM and 41.1 μM, respectively, and shows no effect on TrkA or TrkC at concentrations up to 100 μM [1]. In sharp contrast, GNF-5837 (an oxindole pan-Trk inhibitor) inhibits TrkA, TrkB, and TrkC with IC50 values of 8 nM, 12 nM, and 7 nM respectively, demonstrating no selectivity within the Trk family . K252a, a natural product kinase inhibitor, non-selectively inhibits all Trk receptors (IC50 ~3-30 nM) as well as PKC [2]. In the SENP protease family, benzothiophene-2-carboxamide derivatives derived from the hit ZCL951 achieved selective inhibition of SENP1/2/5 isoforms through systematic modification of the carboxamide substituent [3]. The target compound, bearing a 3-chloro substituent on the benzothiophene and a primary carbamoyl thiophene, occupies a distinct and underexplored region of this SAR landscape; its substitution pattern does not match any of the known SENP-selective or Trk-selective pharmacophores, positioning it as a candidate for de novo target identification screening rather than as a direct replacement for any characterized analog [3].

Kinase inhibition SENP protease Antimalarial Scaffold repurposing

Evidence Item 4: ANA-12 as Structural Divergent Reference — Blood-Brain Barrier Penetration and In Vivo Pharmacodynamics Benchmark

ANA-12 (CAS 219766-25-3), the most extensively characterized benzothiophene-2-carboxamide derivative, achieves brain TrkB blockade after systemic administration in mice, producing brain concentrations of ~400 nM at 30 minutes and sustained effects at ~10 nM for up to 6 hours following intraperitoneal injection [1]. In vivo, ANA-12 at 0.5 mg/kg i.p. demonstrates anxiolytic activity in the elevated plus maze and antidepressant activity in the forced swim test and tail suspension test, without affecting neuronal survival at doses up to 1.0 mg/kg/day for 7 days [1][2]. ANA-12 has a molecular weight of 407.49 Da, a predicted LogP of 4.79 (molbase.cn), and a topological polar surface area of 126.01 Ų [3]. The target compound differs fundamentally: it is 70.67 Da lighter (336.82 vs. 407.49), lacks the caprolactam ring critical for ANA-12's TrkB-d5 binding, and is predicted to have lower LogP and a distinct hydrogen-bonding network . These structural differences mean the target compound cannot be assumed to possess ANA-12's BBB permeability or TrkB selectivity. However, its lower molecular weight and reduced lipophilicity may, in principle, favor improved CNS drug-likeness parameters (e.g., lower P-glycoprotein recognition risk) if target potency can be established .

Blood-brain barrier TrkB antagonism In vivo pharmacology CNS drug discovery

Evidence Item 5: Explicit Statement on High-Strength Differential Evidence Limitations

CRITICAL CAVEAT: After exhaustive search of primary research literature (PubMed, PubMed Central, European PMC), authoritative chemical databases (PubChem, ChemSpider, ChEMBL), patent databases (Google Patents, WIPO), and reputable vendor technical datasheets (AngeneChemical, chemsrc.com, molbase.cn, sigmaaldrich.com), no direct biological activity data—including IC50, Ki, Kd, EC50, % inhibition, or cell-based assay results—were identified for N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide (CAS 785799-34-0). The compound is listed as a research chemical building block by AngeneChemical (Product No. AGN-PC-0KC19H) and appears in the PubChem Substance database as a legacy record (SID 46250784) without bioassay annotations [1]. The differentiation evidence presented in Items 1-4 above relies on structural and physicochemical comparisons with close analogs for which experimental data exist (CAS 888413-50-1, CAS 331979-85-2, ANA-12/CAS 219766-25-3), combined with class-level SAR inference from the broader benzothiophene-2-carboxamide literature. All quantitative comparisons involving the target compound are limited to computed or structurally inferred properties. No head-to-head biological comparison between the target compound and any analog has been published. Users are advised that procurement of this compound is appropriate for de novo screening, chemical biology probe development, or synthetic elaboration, but NOT as a characterized tool compound with established target engagement or selectivity.

Evidence transparency Procurement risk assessment Data availability

Best-Fit Research and Procurement Application Scenarios for N-(3-Carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide Based on Quantitative Differentiation Evidence


Scenario 1: De Novo Phenotypic Screening Library Expansion with a Low-MW, Rule-of-5-Compliant Benzothiophene Carboxamide

The target compound (MW 336.82, predicted LogP ~4.2-4.5, 0 Rule-of-5 violations) is well-suited as an addition to diversity-oriented screening libraries for phenotypic or target-agnostic discovery campaigns [1]. Its compact size and favorable drug-likeness parameters distinguish it from heavier benzothiophene-2-carboxamide analogs such as ANA-12 (MW 407.49, 1 Ro5 violation [2]) and the tetrahydro analog (MW 390.90 [3]), potentially reducing non-specific binding and aggregation risk at screening concentrations. Procurement is recommended when the screening hypothesis requires a benzothiophene-2-carboxamide chemotype with minimal substitution for subsequent hit expansion, rather than a pre-characterized tool compound.

Scenario 2: Scaffold-Hopping Starting Point for Kinase or SENP Inhibitor Programs Requiring a Primary Carbamoyl Pharmacophore

Given that benzothiophene-2-carboxamide derivatives have demonstrated activity against Trk kinases (ANA-12 [1]), SENP proteases (ZCL951-derived series [2]), and IKK-2 (thiophene-ureido carboxamides [3]), the target compound's primary carbamoyl group provides a chemically tractable handle for parallel library synthesis and SAR exploration. The primary amide can be readily diversified via N-alkylation, acylation, or conversion to nitrile/tetrazole bioisosteres, making this compound a versatile synthetic intermediate for medicinal chemistry programs. Its differentiation from the N-methyl analog (CAS 888413-50-1) lies in the unsubstituted carbamoyl group, which allows for divergent chemical elaboration without the need for a deprotection step .

Scenario 3: Chemical Biology Probe Development — Target Identification via Affinity-Based Proteomics

The structural distinctiveness of the target compound relative to well-characterized benzothiophene-2-carboxamide probes (ANA-12/GNF-5837/K252a for Trk receptors [1]; ZCL951 for SENPs [2]) positions it as a candidate for unbiased target deconvolution studies. The primary amine of the carbamoyl group and the chlorine substituent provide orthogonal reactive/affinity handles for immobilization on solid supports or conjugation to biotin/fluorophore tags for pull-down and cellular thermal shift assay (CETSA) experiments. Because the compound lacks the ANA-12 caprolactam pharmacophore and the ZCL951 SENP-binding motif, it is expected to engage a distinct target spectrum, potentially revealing novel druggable nodes within the benzothiophene-2-carboxamide chemical space.

Scenario 4: Comparative Physicochemical Benchmarking in CNS Drug Discovery Programs

For CNS-focused programs seeking to benchmark the physicochemical properties of benzothiophene-2-carboxamide leads, the target compound (estimated LogP ~4.2-4.5; MW 336.82) occupies an intermediate space between the more lipophilic and heavier ANA-12 (LogP 4.79; MW 407.49 [1]) and the more polar thiophene-ureido IKK-2 inhibitors (e.g., TPCA-1, MW ~300, LogP ~2-3 [2]). This intermediate profile makes the target compound useful as a reference standard for calibrating in vitro permeability (PAMPA-BBB) and P-glycoprotein efflux assays in the context of CNS lead optimization, even in the absence of intrinsic biological activity. Procurement of a characterized, high-purity sample (≥95%) from a reputable vendor ensures reliable physicochemical measurements [3].

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